molecular formula C27H25NO5 B2817823 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 923165-45-1

3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Cat. No.: B2817823
CAS No.: 923165-45-1
M. Wt: 443.499
InChI Key: JYCMJZJKEKIIOZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443.499. The purity is usually 95%.
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Properties

IUPAC Name

3,4-dimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-16(2)17-5-7-18(8-6-17)25-15-22(29)21-14-20(10-12-23(21)33-25)28-27(30)19-9-11-24(31-3)26(13-19)32-4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCMJZJKEKIIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A chromene core with a ketone group.
  • Two methoxy groups at the 3 and 4 positions on the benzene ring.
  • An isopropyl-substituted phenyl group.

The biological activity of this compound is believed to be mediated through its interaction with various biological targets. The compound may act as an enzyme inhibitor or modulator, influencing key metabolic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to cancer progression and inflammation.
  • Receptor Modulation : The structure allows for binding to specific receptors, leading to modulation of signaling pathways that could result in therapeutic effects.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies indicate that it may exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : A study evaluated the compound against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • IC50 Values : The compound showed IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating moderate cytotoxicity.
Cell LineIC50 (µM)
MCF-715
A54920

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

  • AChE Inhibition : The compound demonstrated an IC50 value of approximately 25 µM against AChE, indicating potential for cognitive enhancement or protective effects in neurodegenerative conditions.

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized the compound and assessed its anticancer activity. The findings indicated significant inhibition of tumor cell proliferation and induction of apoptosis in treated cells. The study concluded that structural modifications could enhance its efficacy further.

Neuroprotective Study

A separate investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results showed that pre-treatment with the compound reduced cell death by approximately 30% in neuronal cell cultures exposed to oxidative agents.

Q & A

Q. What are the standard synthetic routes for 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide?

The synthesis typically involves multi-step reactions starting with the chromenone core (4-oxo-4H-chromene). Key steps include:

  • Chromenone formation : Condensation of resorcinol derivatives with β-keto esters under acidic conditions.
  • Substituent introduction : The isopropylphenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling .
  • Benzamide coupling : The 3,4-dimethoxybenzamide moiety is attached using carbodiimide-mediated amidation (e.g., EDCI/HOBt) . Example conditions: Reactions often proceed in anhydrous DMF or THF at 60–80°C for 12–24 hours.

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water gradients .

Q. What common chemical reactions does this compound undergo?

The chromenone core and benzamide group enable:

  • Oxidation : Chromenone’s ketone group can oxidize to quinones under strong oxidizing agents (e.g., KMnO4_4) .
  • Nucleophilic substitution : Methoxy groups on the benzamide may undergo demethylation with BBr3_3 .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the chromenone’s α,β-unsaturated ketone .

Q. How is its solubility profile optimized for in vitro assays?

  • Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media.
  • Surfactants : Polysorbate-80 or cyclodextrins enhance aqueous solubility for biological testing .

Q. What preliminary biological activities are reported for similar chromenone derivatives?

Analogous compounds exhibit:

  • Anticancer activity : Inhibition of topoisomerase II (IC50_{50} 2–10 μM) .
  • Anti-inflammatory effects : COX-2 suppression (40–60% at 10 μM) in macrophage models .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Catalyst optimization : Use Pd(PPh3_3)4_4 in Suzuki couplings to enhance coupling efficiency (>85% yield) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining purity .
  • Workflow table :
StepReaction TypeCatalyst/SolventYield (%)
1Chromenone formationH2_2SO4_4/EtOH70–75
2Suzuki couplingPd(PPh3_3)4_4/DME80–85
3AmidationEDCI/DMF65–70

Q. How to resolve contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm IC50_{50} consistency .
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .
  • Metabolite analysis : LC-MS/MS to rule out degradation products influencing activity .

Q. What in silico strategies predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 or topoisomerase II .
  • Pharmacophore mapping : Identify critical H-bond acceptors (methoxy groups) and hydrophobic pockets (isopropylphenyl) .
  • ADMET prediction : SwissADME evaluates bioavailability and CYP450 interactions .

Q. How to design toxicity and safety protocols for in vivo studies?

  • Acute toxicity testing : OECD Guideline 423 for LD50_{50} determination in rodents .
  • Genotoxicity assays : Ames test (TA98 strain) and micronucleus assay .
  • Safety margins : Calculate therapeutic index (TD50_{50}/ED50_{50}) from dose-escalation data .

Q. What environmental fate studies are needed for disposal compliance?

  • Biodegradation : OECD 301F test to assess microbial breakdown in wastewater .
  • Ecotoxicity : Daphnia magna (48h LC50_{50}) and algae growth inhibition .
  • Adsorption studies : Soil column experiments to evaluate leaching potential .

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